Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate
Description
Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core linked via a carbonyl group to a piperidine ring, with a methyl acetate substituent at the piperidin-4-yl position. Tetrazole rings are known for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing drug-like properties such as bioavailability and resistance to enzymatic degradation . The piperidine moiety contributes conformational flexibility, which is advantageous in medicinal chemistry for target binding .
Properties
Molecular Formula |
C14H17N5O3 |
|---|---|
Molecular Weight |
303.32 g/mol |
IUPAC Name |
methyl 2-[1-(tetrazolo[1,5-a]pyridine-6-carbonyl)piperidin-4-yl]acetate |
InChI |
InChI=1S/C14H17N5O3/c1-22-13(20)8-10-4-6-18(7-5-10)14(21)11-2-3-12-15-16-17-19(12)9-11/h2-3,9-10H,4-8H2,1H3 |
InChI Key |
SQCDDSFKIKCCRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=CN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclization-Coupling Strategy
A modified approach combines tetrazolo ring formation and amide coupling in a single pot. Starting from 2-chloronicotinoyl chloride, sequential treatment with NaN₃, HCl, and piperidin-4-yl acetate under microwave irradiation reduces reaction time to 4 hours. However, yields are marginally lower (55–60%) due to competing side reactions.
Solid-Phase Synthesis
Analytical Characterization
Critical spectroscopic data for intermediates and the final product include:
-
Tetrazolo[1,5-a]pyridine-6-carboxylic Acid :
-
Methyl [1-(Tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate :
Challenges and Optimization
-
Regioselectivity : Competing pathways during tetrazolo ring formation may yield regioisomers. Using excess NaN₃ and controlled HCl addition minimizes byproducts.
-
Acid Chloride Stability : Rapid use of the acid chloride prevents hydrolysis. Anhydrous conditions and low temperatures are critical.
-
Piperidine Protection : Temporary protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups prevents unwanted alkylation, though deprotection adds steps.
Industrial Scalability
Batch processes using the DCM/Et₃N system are feasible for gram-scale synthesis. Continuous-flow systems, as suggested in , could enhance throughput by automating intermediate transfers and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tetrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Methyl 2-((2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)oxy)acetate (CAS 2749760-40-3) :
Functional Group Variations
- Target Compound : Methyl acetate ester at piperidin-4-yl
- Ester groups are prone to hydrolysis, which could limit oral bioavailability but facilitate prodrug strategies.
- Tert-butyl amide (2,2-dimethylpropanamide) increases steric bulk and metabolic stability compared to the target’s ester .
Substituent Effects on Pharmacokinetics
- Fluorine Substitution (e.g., in CAS 2877706-22-2):
- Fluorine at the piperidine 4-position improves membrane permeability and resistance to oxidative metabolism .
- Methoxy Groups (e.g., in CAS 2877675-83-5):
Data Table: Structural and Functional Comparison
Research Implications
While the target compound’s tetrazolo-pyridine core offers unique electronic properties, its ester group may necessitate prodrug optimization. Comparatively, benzothiazole or pyrimidine analogs (e.g., CAS 2877706-22-2) exhibit greater stability but require evaluation of toxicity profiles. Further studies on synthetic routes (e.g., leveraging ionic liquid media ) and in vitro assays are critical to validate these hypotheses.
Biological Activity
Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrazole ring fused with a pyridine derivative and a piperidine moiety , contributing to its diverse biological interactions. Its molecular formula is CHNO, with a molecular weight of 303.32 g/mol. The presence of the tetrazole ring allows it to mimic carboxylic acids, facilitating interactions with various enzymes and receptors within biological systems.
Mechanisms of Biological Activity
This compound has been studied for several potential biological activities:
- Enzyme Inhibition : The tetrazole moiety can effectively bind to enzyme active sites, potentially inhibiting their activity. This feature is crucial for developing therapeutic agents targeting specific metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, modulating their functions which could lead to therapeutic effects in diseases such as cancer and infections.
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For example, compounds with similar structural features have shown cytotoxic effects in cancer cell lines, inhibiting key signaling pathways such as AKT and mTOR, which are critical in cancer progression .
| Compound | Activity | Mechanism |
|---|---|---|
| MM129 | Antitumor | Inhibits Bruton’s tyrosine kinase (BTK) |
| MM134 | Cytotoxic | Induces apoptosis through AKT pathway inhibition |
Binding Affinity Studies
Research involving binding affinity studies has demonstrated that this compound interacts effectively with various biological targets. Its ability to mimic carboxylic acids enhances its binding capabilities to enzymes involved in critical metabolic pathways. This interaction is vital for understanding its pharmacological effects and therapeutic potential.
Comparative Analysis with Similar Compounds
The following table illustrates the structural similarities and differences between this compound and other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(tetrazol-2-yl)acetate | Contains a tetrazole ring | Simpler structure; fewer functional groups |
| N-[2-(pyridin-3-carbonyl)amino]-2-pyridinecarboxamide | Pyridine derivatives | Lacks the piperidine moiety |
| 6-(piperidin-4-yloxy)pyridine-2-carboxylic acid | Piperidine linked to a pyridine | Different functional group; more acidic |
This compound stands out due to its combination of a piperidine ring with a tetrazole-pyridine system, enhancing its potential for diverse biological interactions compared to simpler analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Methyl [1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-yl]acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis involves coupling tetrazolo[1,5-a]pyridine derivatives with piperidine scaffolds. For example, analogous reactions use methyl esters of heterocyclic carboxylic acids (e.g., tetrazolo[1,5-a]pyrimidine-4-carboxylates) reacted with amines or carbonylating agents under reflux in ethanol or acetic anhydride . Optimization includes controlling stoichiometry, temperature (reflux vs. room temperature), and solvent polarity. NMR monitoring of intermediates (e.g., methyl ester hydrolysis or amide coupling) is critical .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for structurally related tetrazolo-pyridine hybrids (e.g., methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, which shares similar heterocyclic motifs) . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (COSY, HSQC) to resolve piperidine and tetrazole ring conformations .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Stability is influenced by moisture sensitivity (due to the ester group) and light-induced degradation of the tetrazole ring. Store under inert gas (N₂/Ar) at –20°C in amber vials. Degradation byproducts can be tracked via HPLC with UV detection (λ = 254 nm), referencing protocols for analogous tetrazolo-pyridine derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the tetrazolo[1,5-a]pyridine core be addressed?
- Methodological Answer : Regioselectivity in tetrazolo[1,5-a]pyridine functionalization (e.g., at N-1 vs. N-5 positions) is influenced by steric and electronic factors. Computational modeling (DFT) of electron density maps can predict reactive sites. Experimentally, substituent-directed lithiation (using LDA at –78°C) or transition-metal catalysis (Pd-mediated cross-coupling) can enhance selectivity, as shown in related pyrazolo[1,5-a]pyridine systems .
Q. What analytical approaches resolve contradictions in biological activity data for structurally similar compounds?
- Methodological Answer : Discrepancies in pharmacological data (e.g., receptor binding vs. cellular efficacy) require orthogonal assays. For example, compare radioligand binding (Ki values) with functional cAMP or calcium flux assays. For analogs like piperazinyl-pyridinediones, discrepancies between in vitro and in vivo activity were resolved by evaluating metabolic stability (microsomal assays) and plasma protein binding .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Systematic SAR studies involve modifying the piperidine acetate moiety (e.g., substituting methyl groups with halogens or aryl groups) and varying tetrazole substituents. For instance, fluorination at the pyridine ring (as in 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine) improved target affinity and reduced off-target effects . Molecular docking (using AutoDock Vina) against crystallographic protein structures (e.g., kinase domains) can prioritize synthetic targets .
Q. What experimental designs mitigate side reactions during scale-up synthesis?
- Methodological Answer : Scale-up introduces challenges like exothermicity and impurity accumulation. Use flow chemistry for controlled mixing and heat dissipation, as applied in synthesizing pyrazolo[1,5-a]pyrimidine derivatives . Purification via preparative HPLC (C18 column, gradient elution with MeCN/H₂O + 0.1% TFA) ensures high purity (>95%), critical for pharmacological studies .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic data on bond angles in tetrazolo-pyridine hybrids?
- Methodological Answer : Discrepancies in bond angles (e.g., tetrazole ring puckering) may arise from crystal packing effects. Compare multiple structures (e.g., Cambridge Structural Database entries) and perform Hirshfeld surface analysis to distinguish intrinsic molecular geometry from lattice influences . For example, methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate showed <2° variation in bond angles across polymorphs, confirming structural robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
